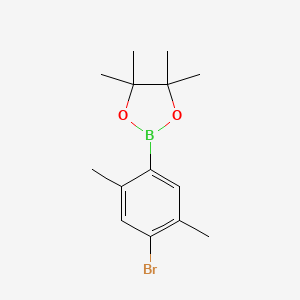

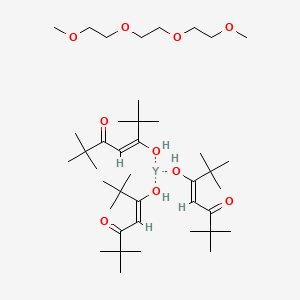

![molecular formula C7H12N2O B6314035 2,6-Diazaspiro[3.5]nonan-1-one CAS No. 1422062-20-1](/img/structure/B6314035.png)

2,6-Diazaspiro[3.5]nonan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

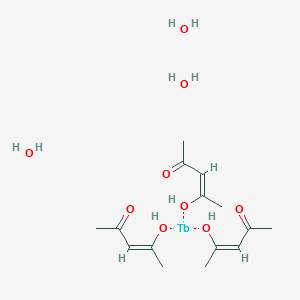

“2,6-Diazaspiro[3.5]nonan-1-one” is a chemical compound with the linear formula C7H12N2O . It has a molecular weight of 140.19 .

Synthesis Analysis

The synthesis of “2,6-Diazaspiro[3.5]nonan-1-one” involves structural optimization of an acryloyl amine moiety .Molecular Structure Analysis

The InChI code for “2,6-Diazaspiro[3.5]nonan-1-one” is 1S/C7H12N2O/c10-6-7(5-9-6)2-1-3-8-4-7/h8H,1-5H2, (H,9,10) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

The compound has been identified as a potent covalent inhibitor against KRAS G12C . This suggests that it can participate in chemical reactions that inhibit the activity of the KRAS G12C protein.Wissenschaftliche Forschungsanwendungen

Oncoprotein Inhibition

“2,6-Diazaspiro[3.5]nonan-1-one” derivatives have been identified as potent covalent inhibitors against the KRAS G12C mutation, a known driver of oncogenic alteration in human cancer . These compounds bind to the mutated cysteine residue in KRAS, effectively inhibiting its activity. This inhibition is crucial for therapeutic treatment of solid tumors, as RAS proteins play a significant role in cellular proliferation and differentiation.

Structural Optimization for Improved Activity

The structural optimization of “2,6-Diazaspiro[3.5]nonan-1-one” derivatives has led to improved in vitro inhibitory activity against KRAS G12C . By modifying the acryloyl amine moiety, researchers have enhanced the compound’s ability to bind in the switch-II pocket of KRAS G12C, demonstrating the compound’s potential for further development as a cancer therapeutic.

Metabolic Stability Enhancement

Through the optimization process, certain “2,6-Diazaspiro[3.5]nonan-1-one” derivatives have shown high metabolic stabilities in human and mouse liver microsomes . This property is essential for the development of a drug as it affects the compound’s degradation rate and bioavailability in the body.

Anti-tumor Activity

One of the optimized derivatives of “2,6-Diazaspiro[3.5]nonan-1-one” exhibited a dose-dependent antitumor effect in an NCI-H1373 xenograft mouse model . This indicates the compound’s potential efficacy in reducing tumor growth in vivo, making it a promising candidate for further preclinical studies.

X-ray Crystallography for Binding Analysis

The binding mode of “2,6-Diazaspiro[3.5]nonan-1-one” derivatives has been analyzed using X-ray crystallography . This technique has provided insights into how the compound interacts with the KRAS G12C protein at a molecular level, which is invaluable for the rational design of more potent inhibitors.

Synthesis and Clinical Application

The synthesis of new drugs incorporating “2,6-Diazaspiro[3.5]nonan-1-one” derivatives has been recognized in the clinical application of new drugs approved by the FDA in 2022 . This highlights the compound’s relevance in the pharmaceutical industry and its potential to contribute to the development of new cancer therapies.

Wirkmechanismus

Target of Action

The primary target of 2,6-Diazaspiro[3.5]nonan-1-one is the KRAS G12C protein . KRAS protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .

Mode of Action

2,6-Diazaspiro[3.5]nonan-1-one acts as a covalent inhibitor against KRAS G12C . From an X-ray complex structural analysis, the 2,6-Diazaspiro[3.5]nonan-1-one moiety binds in the switch-II pocket of KRAS G12C . This binding inhibits the activity of the KRAS G12C protein, thereby disrupting its role in cellular proliferation and differentiation .

Biochemical Pathways

The inhibition of KRAS G12C by 2,6-Diazaspiro[3.5]nonan-1-one affects the RAS signaling pathway , which is involved in cell growth, differentiation, and survival . By inhibiting the mutated KRAS G12C protein, this compound can potentially halt the uncontrolled cell proliferation characteristic of many cancers .

Pharmacokinetics

The compound 2,6-Diazaspiro[3.5]nonan-1-one exhibits high metabolic stabilities in human and mouse liver microsomes . This suggests that the compound may have good Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which could impact its bioavailability and effectiveness as a therapeutic agent .

Result of Action

The result of the action of 2,6-Diazaspiro[3.5]nonan-1-one is a dose-dependent antitumor effect . In an NCI-H1373 xenograft mouse model, the compound showed a significant reduction in tumor growth .

Zukünftige Richtungen

The compound has shown promising results as a covalent inhibitor of KRAS G12C . It has high metabolic stabilities in human and mouse liver microsomes and has shown a dose-dependent antitumor effect in an NCI-H1373 xenograft mouse model . These findings suggest potential future directions for the use of “2,6-Diazaspiro[3.5]nonan-1-one” in cancer treatment.

Eigenschaften

IUPAC Name |

2,8-diazaspiro[3.5]nonan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-6-7(5-9-6)2-1-3-8-4-7/h8H,1-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXVNBLZCZAFLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1)CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diazaspiro[3.5]nonan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(40-60% Methylhydrosiloxane)-[40-60% (3-cyanopropyl)methylsiloxane] copolymer, viscosity 1000-3000 cSt.](/img/structure/B6314014.png)

![t-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)